Cas no 95256-55-6 (2-Methyl-8-(trifluoromethyl)quinoline)
2-Methyl-8-(trifluoromethyl)quinoline Chemical and Physical Properties
Names and Identifiers
-
- 2-Methyl-8-(trifluoromethyl)quinoline
- AKOS015897053
- ZYNFRDXLQIBCGT-UHFFFAOYSA-N
- 95256-55-6
- SB69609
- 2-methyl-8-(trifluoromethyl)-quinoline
- DTXSID50536945
- 2-Methyl-8-Trifluoromethyl-Quinoline
- DB-330496
-
- Inchi: 1S/C11H8F3N/c1-7-5-6-8-3-2-4-9(10(8)15-7)11(12,13)14/h2-6H,1H3
- InChI Key: ZYNFRDXLQIBCGT-UHFFFAOYSA-N
- SMILES: FC(C1=CC=CC2=CC=C(C)N=C21)(F)F
Computed Properties
- Exact Mass: 211.06088375g/mol
- Monoisotopic Mass: 211.06088375g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 226
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 12.9Ų
2-Methyl-8-(trifluoromethyl)quinoline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A189006173-1g |
2-Methyl-8-(trifluoromethyl)quinoline |
95256-55-6 | 95% | 1g |
$530.00 | 2023-08-31 | |
| Chemenu | CM145180-1g |
2-methyl-8-(trifluoromethyl)quinoline |
95256-55-6 | 95% | 1g |
$580 | 2021-08-05 | |
| Chemenu | CM145180-1g |
2-methyl-8-(trifluoromethyl)quinoline |
95256-55-6 | 95% | 1g |
$*** | 2023-05-29 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1750390-1g |
2-Methyl-8-(trifluoromethyl)quinoline |
95256-55-6 | 98% | 1g |
¥4595.00 | 2024-04-24 | |
| Crysdot LLC | CD11004747-1g |
2-Methyl-8-(trifluoromethyl)quinoline |
95256-55-6 | 95+% | 1g |
$614 | 2024-07-19 |
2-Methyl-8-(trifluoromethyl)quinoline Related Literature
-
Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
-
Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
-
Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
-
Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
-
Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
Additional information on 2-Methyl-8-(trifluoromethyl)quinoline
Introduction to 2-Methyl-8-(trifluoromethyl)quinoline (CAS No. 95256-55-6)
2-Methyl-8-(trifluoromethyl)quinoline, identified by the Chemical Abstracts Service Number (CAS No.) 95256-55-6, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the quinoline family, a class of molecules known for their broad spectrum of biological activities and utility in medicinal chemistry. The presence of both a methyl group at the 2-position and a trifluoromethyl group at the 8-position introduces unique electronic and steric properties, making it a valuable scaffold for the development of novel therapeutic agents.
The structural features of 2-methyl-8-(trifluoromethyl)quinoline contribute to its potential as an intermediate in the synthesis of more complex molecules. The trifluoromethyl group, in particular, is a common pharmacophore that enhances metabolic stability, lipophilicity, and binding affinity to biological targets. This makes the compound particularly interesting for drug discovery efforts aimed at modulating enzyme activity and receptor interactions.
In recent years, quinoline derivatives have been extensively studied for their antimicrobial, antimalarial, anticancer, and anti-inflammatory properties. The introduction of fluorine atoms into the quinoline core has further expanded its pharmacological potential. For instance, fluorinated quinolines have shown promise in inhibiting kinases and other enzymes involved in cancer progression. The specific substitution pattern of 2-methyl-8-(trifluoromethyl)quinoline positions it as a candidate for further derivatization to explore these therapeutic avenues.
One of the most compelling aspects of 2-methyl-8-(trifluoromethyl)quinoline is its versatility in synthetic chemistry. The quinoline ring system provides a stable aromatic core that can be functionalized at multiple positions. Researchers have leveraged this flexibility to create libraries of derivatives with tailored properties. For example, palladium-catalyzed cross-coupling reactions can be employed to introduce additional aryl or heteroaryl groups, while nucleophilic substitution reactions allow for the attachment of pharmacologically relevant side chains.
The trifluoromethyl group at the 8-position exerts a significant influence on the electronic properties of the molecule. This group is known to increase electron-withdrawing effects, which can modulate reactivity and binding interactions. In drug design, such electronic modifications are often critical for achieving optimal potency and selectivity. Furthermore, computational studies have suggested that the trifluoromethyl group can enhance binding affinity by improving hydrophobic interactions with biological targets.
Recent advances in spectroscopic techniques have enabled detailed structural elucidation of 2-methyl-8-(trifluoromethyl)quinoline and its derivatives. NMR spectroscopy, particularly 1H and 13C NMR, has been instrumental in confirming the connectivity of atoms within the molecule. Additionally, mass spectrometry provides high-resolution data that aids in characterizing isomers and degradation products. These analytical methods are essential for ensuring the purity and identity of compounds during synthetic processes.
The pharmaceutical industry has shown particular interest in quinoline derivatives due to their historical success as therapeutics. While older quinoline-based drugs faced challenges such as toxicity and resistance, newer analogs like 2-methyl-8-(trifluoromethyl)quinoline are being designed with improved safety profiles. Preclinical studies have demonstrated promising results in models of inflammation and infection, suggesting potential applications in treating these conditions.
From a synthetic chemistry perspective, 2-methyl-8-(trifluoromethyl)quinoline serves as a versatile building block for more complex structures. Functional groups can be introduced or removed through well-established protocols, allowing chemists to fine-tune molecular properties. This adaptability is crucial for developing lead compounds that meet stringent pharmacokinetic requirements.
The role of computational modeling in drug discovery cannot be overstated. Molecular docking simulations have been used to predict how 2-methyl-8-(trifluoromethyl)quinoline interacts with biological targets such as enzymes and receptors. These simulations help identify key binding pockets and optimize substituents for improved affinity. By integrating experimental data with computational predictions, researchers can accelerate the discovery process.
In conclusion,2-methyl-8-(trifluoromethyl)quinoline (CAS No. 95256-55-6) represents a promising candidate for further exploration in medicinal chemistry. Its unique structural features offer opportunities for developing novel therapeutic agents with enhanced efficacy and selectivity. As research continues to uncover new applications for quinoline derivatives,2-methyl-8-(trifluoromethyl)quinoline is likely to play an important role in future drug development efforts.
95256-55-6 (2-Methyl-8-(trifluoromethyl)quinoline) Related Products
- 129625-31-6(2,8-bis(trifluoromethyl)quinoline)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)